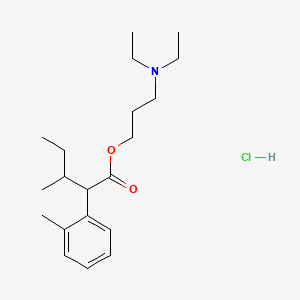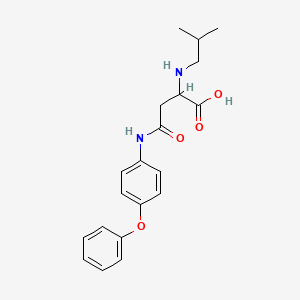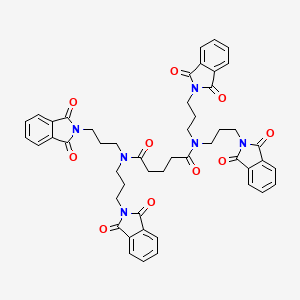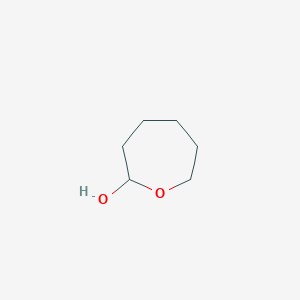
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(diethylamino)propyl 3-methyl-2-phenylvalerate hydrochloride
- 3-(diethylamino)propyl 2-(2,3-dimethylanilino)benzoate hydrochloride
- 3-(dimethylamino)propyl 1-hydroxycyclohexanecarboxylate hydrochloride
Uniqueness
Compared to similar compounds, 3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride stands out due to its unique structure and specific properties. Its distinct chemical configuration allows for unique interactions and applications that may not be achievable with other similar compounds .
Propiedades
Número CAS |
78372-11-9 |
|---|---|
Fórmula molecular |
C20H34ClNO2 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-6-16(4)19(18-13-10-9-12-17(18)5)20(22)23-15-11-14-21(7-2)8-3;/h9-10,12-13,16,19H,6-8,11,14-15H2,1-5H3;1H |
Clave InChI |
HKOMFQGAKKJJLN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC=CC=C1C)C(=O)OCCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)


![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)









